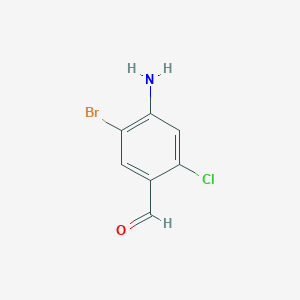

4-Amino-5-bromo-2-chloro-benzaldehyde

Description

Properties

IUPAC Name |

4-amino-5-bromo-2-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFFUVSSCCUSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291049 | |

| Record name | 4-Amino-5-bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807757-02-3 | |

| Record name | 4-Amino-5-bromo-2-chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807757-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 5 Bromo 2 Chloro Benzaldehyde

Multi-step Linear and Convergent Synthetic Routes to 4-Amino-5-bromo-2-chloro-benzaldehyde

The construction of the 4-amino-5-bromo-2-chloro-benzaldehyde molecule typically involves multi-step synthetic sequences. These routes can be designed in a linear fashion, where transformations are carried out sequentially on a starting material, or in a convergent manner, where different fragments of the molecule are synthesized separately before being combined.

Sequential Halogenation and Functional Group Interconversions

A logical approach to synthesizing 4-amino-5-bromo-2-chloro-benzaldehyde involves the sequential introduction of halogen atoms onto a pre-existing benzene (B151609) ring, coupled with necessary functional group interconversions. The order of these steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

A plausible linear synthesis could start from 2-chloroaniline (B154045). The amino group is a strong ortho-, para-director, while the chloro group is a weak ortho-, para-director. To introduce the bromine atom at the desired position (para to the amino group and meta to the chloro group), direct bromination is a viable strategy.

Route Example: Starting from 2-Chloroaniline

Bromination: 2-chloroaniline can be brominated to yield 4-bromo-2-chloroaniline (B1269894). chemicalbook.com The amino group directs the incoming electrophile (bromine) to the para position. A common procedure involves dissolving o-chloroaniline in a solvent mixture like acetic acid and water, followed by the addition of a brominating agent. chemicalbook.com

Diazotization and Sandmeyer Reaction: While the target molecule retains the amino group, an alternative strategy could involve its temporary conversion. However, for this target, the key challenge is the introduction of the aldehyde group.

Formylation: The introduction of the aldehyde group onto the 4-bromo-2-chloroaniline intermediate is the final key step. Direct formylation of such an electron-poor and sterically hindered aniline (B41778) is challenging. A more classical approach involves converting the aniline to a more suitable precursor.

Functional Group Interconversion (Carboxylic Acid to Aldehyde): A more robust method involves starting with a benzoic acid derivative. For instance, starting with 2-amino-4-chlorobenzoic acid, one could first perform a regioselective bromination. The reaction of 2-amino-4-chloro-benzoic acid with bromine in acetic acid can be used to introduce the bromine atom. The resulting 2-amino-5-bromo-4-chlorobenzoic acid would then be converted to the target aldehyde. This conversion can be achieved via a two-step process: reduction of the carboxylic acid to a benzyl (B1604629) alcohol, followed by a selective oxidation to the aldehyde. A well-documented procedure for a similar transformation involves the reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to 2-amino-5-bromobenzaldehyde. orgsyn.org This two-step sequence is often high-yielding. orgsyn.org

| Reaction Step | Reagents and Conditions | Product | Typical Yield | Reference |

| Bromination | 2-chloroaniline, KBr, ZnAl-BrO₃-LDHs, AcOH/H₂O, 25°C | 4-bromo-2-chloroaniline | 78% | chemicalbook.com |

| Reduction of Acid | 2-amino-5-bromobenzoic acid, LiAlH₄, THF, 0°C to RT | 2-amino-5-bromobenzyl alcohol | 80-88% | orgsyn.org |

| Oxidation of Alcohol | 2-amino-5-bromobenzyl alcohol, MeCN | 2-amino-5-bromobenzaldehyde | 89-91% | orgsyn.org |

Table 1: Examples of relevant sequential halogenation and functional group interconversion reactions with reported yields for analogous compounds.

Strategic Introduction of Amino and Aldehyde Moieties

The placement and timing of the introduction of the amino and aldehyde groups are of paramount strategic importance. The amino group is a strongly activating ortho-, para-director, which facilitates electrophilic aromatic substitution (like bromination). Conversely, the aldehyde group is a deactivating meta-director.

One strategy involves introducing the aldehyde functionality late in the synthesis to avoid its interference with earlier steps. A common tactic is to use a precursor functional group, such as a methyl or carboxylic acid group, which can be converted to an aldehyde at a later stage. For example, starting with 2-chloro-5-bromotoluene, one could perform a side-chain oxidation to form the aldehyde. However, this requires the synthesis of the specific toluene (B28343) starting material.

A more versatile strategy involves protecting the highly reactive amino group, for example, as an acetamide. This moderates its activating effect, protects it from oxidation or other unwanted reactions, and can still direct subsequent substitutions. A patent for a related synthesis describes a lengthy route starting from 2-chlorobenzoic acid that involves chlorination, amidation, cyclization, bromination, and finally hydrolysis to reveal the amino group, underscoring the utility of such protective group strategies. google.com

Convergent Synthesis Example: A convergent approach might involve preparing a 4-bromo-2-chloro-substituted aniline derivative and a separate formylating agent, followed by a coupling reaction. However, for a small molecule like this, linear syntheses are more common. The strategic challenge remains controlling the regiochemistry, which is best handled by a carefully planned sequence of substitutions on a single aromatic ring.

Modern and Sustainable Synthetic Approaches for 4-Amino-5-bromo-2-chloro-benzaldehyde

Recent advances in organic synthesis focus on developing more efficient and environmentally friendly methods. These include the use of advanced catalytic systems and adherence to the principles of green chemistry.

Catalytic Systems in the Synthesis of 4-Amino-5-bromo-2-chloro-benzaldehyde

Modern catalytic methods offer powerful tools for constructing complex molecules with high selectivity and efficiency. For the synthesis of the target compound, several catalytic approaches could be envisioned.

C-H Activation/Amidation: Instead of classical multi-step methods, the amino group could potentially be introduced via a directed C-H activation/amidation reaction. Iridium(III) and Rhodium(III) catalysts have been successfully used to amidate aldimines and benzaldehydes at the ortho-position with excellent site selectivity. rsc.orgnih.gov Applying this to a 5-bromo-2-chlorobenzaldehyde (B64787) intermediate could provide a direct route to the final product.

Palladium-Catalyzed Cross-Coupling: If a suitable precursor like 4-amino-2,5-dibromobenzaldehyde were synthesized, the bromine at position 2 could potentially be replaced with chlorine via a palladium-catalyzed cross-coupling reaction. More relevantly, palladium catalysis is instrumental in one-pot reduction/cross-coupling procedures to generate substituted benzaldehydes from Weinreb amides, offering a modular way to build complex aldehydes. rug.nlacs.org

Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) can be used to catalyze reactions involving aldehydes without forming strong, deactivating complexes with the aldehyde group itself. researcher.life This could be useful in formylation reactions or subsequent transformations of the final product.

| Catalytic System | Transformation | Potential Application in Synthesis | Reference |

| Iridium(III) or Rhodium(III) | C-H Amidation | Direct introduction of the amino group ortho to the aldehyde. | rsc.orgnih.gov |

| Palladium(0)/Palladium(II) | Cross-Coupling | Modular synthesis of the substituted benzaldehyde (B42025) core. | acs.org |

| Zinc Chloride (ZnCl₂) | Lewis Acid Catalysis | Assisting in formylation or other electrophilic reactions. | researcher.life |

Table 2: Potential catalytic systems applicable to the synthesis of 4-Amino-5-bromo-2-chloro-benzaldehyde.

Green Chemistry Principles in 4-Amino-5-bromo-2-chloro-benzaldehyde Synthesis

Applying green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, is a key green technique. primescholars.com The synthesis of imines from aldehydes and amines, a reaction related to the target molecule's functional groups, has been efficiently performed under solvent-free grinding conditions, offering high yields and easy purification. primescholars.commdpi.com

Aqueous Media: Using water as a reaction solvent is another cornerstone of green chemistry. While many organic reactions are not compatible with water, specific methodologies, such as the allylation of aldehydes, have been successfully adapted to aqueous or even catalyst-free "on-water" conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts. Catalytic C-H activation, for instance, is highly atom-economical as it avoids the need for pre-functionalized substrates. nih.gov

Optimization of Reaction Conditions and Selectivity in 4-Amino-5-bromo-2-chloro-benzaldehyde Production

To make any synthetic route viable, especially for industrial production, optimization of reaction conditions is essential to maximize yield and product purity while minimizing costs and waste.

The bromination of a substituted 2-chlorobenzoic acid is a critical step where selectivity is a major concern. The formation of the undesired 4-bromo-2-chlorobenzoic acid isomer is a common side reaction. Research has shown that in the bromination of 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system, the addition of a catalyst can significantly inhibit the formation of the 4-bromo isomer. google.com Specifically, the use of sulfur-containing reducing agents like sodium sulfide (B99878) or sodium sulfite (B76179) as catalysts has proven effective in increasing the selectivity for the desired 5-bromo product. google.com

Key Parameters for Optimization:

Temperature: Reaction rates and the formation of side products are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact both the rate and the cost of the process. Optimization studies aim to find the lowest possible catalyst loading that still provides high efficiency. acs.org

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even selectivity.

Reaction Time: Monitoring the reaction over time (e.g., by TLC or GC) allows for determination of the point at which the maximum yield of the desired product is achieved, avoiding subsequent degradation or side reactions.

A systematic approach like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables simultaneously, leading to a robust and optimized process.

| Parameter | Influence on Synthesis | Example from Analogous Reactions | Reference |

| Catalyst/Inhibitor | Controls regioselectivity | Adding sodium sulfite during bromination of 2-chlorobenzoic acid inhibits the formation of the 4-bromo isomer. | google.com |

| Temperature | Affects reaction rate and byproduct formation | Reactions are often cooled (e.g., 10°C) to control exotherms and improve selectivity. | google.com |

| Reagent Stoichiometry | Determines yield and leftover starting material | The molar ratio of the substrate to the brominating agent (NBS) and catalyst is carefully controlled. | google.com |

Table 3: Factors for Optimization in the Synthesis of Halogenated Benzoic Acids.

Regioselective Synthesis of Halogenated Benzaldehyde Precursors

The synthesis of a molecule with the specific 1,2,4,5-substitution pattern of 4-Amino-5-bromo-2-chloro-benzaldehyde hinges on the careful, stepwise introduction of functional groups. The directing effects of the substituents already on the ring dictate the position of subsequent additions. In this case, the amino group (-NH₂) is a strongly activating ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director, and the aldehyde (-CHO) group is a deactivating meta-director. A successful synthesis must navigate these competing influences.

A logical synthetic approach would involve the sequential halogenation and functional group manipulation of a simpler starting material. For instance, a plausible route could begin with the chlorination of a suitable aniline derivative, followed by bromination where the regiochemical outcome is controlled by the existing amino and chloro groups. The amino group's powerful activating and directing effect would be the primary determinant in electrophilic aromatic substitution reactions like bromination.

Research into the synthesis of related halogenated benzaldehydes provides insight into the methods required. For example, the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) is achieved by first reducing o-nitrobenzaldehyde to o-aminobenzaldehyde, which is then directly brominated. google.com The powerful ortho-, para-directing amino group directs the two bromine atoms to the 3- and 5-positions. google.com This one-pot reduction and bromination strategy is highly efficient, with yields reported to be over 90%. google.com

Similarly, achieving specific monohalogenation requires precise control. The synthesis of 5-bromo-2-chlorobenzoic acid, a potential precursor, involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid. google.com This system demonstrates high regioselectivity, favoring the desired 5-bromo isomer over the 3-bromo isomer. google.com The conversion of the amino group on a precursor like 5-bromo-2-aminobenzoic acid into a chloro group can be accomplished via a Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) chloride source. google.com

The table below summarizes findings for key regioselective reactions relevant to the synthesis of halogenated benzaldehyde precursors.

| Starting Material | Reagents & Conditions | Major Product | Key Finding/Yield | Reference |

|---|---|---|---|---|

| o-Nitrobenzaldehyde | 1. Iron powder, Acetic Acid, HCl (catalyst) 2. Bromine | 2-Amino-3,5-dibromobenzaldehyde | One-pot reduction and bromination with >90% yield. | google.com |

| 2-Chlorobenzoic Acid | NBS / H₂SO₄ | 5-Bromo-2-chlorobenzoic acid | High regioselectivity for the 5-position. | google.com |

| 5-Bromo-2-aminobenzoic acid derivatives | Diazotization followed by chlorination and hydrolysis. | 5-Bromo-2-chloro-benzoic acid | High purity (99.7%) and yield (88.2%). | google.com |

| 2-Amino-5-bromobenzoic acid | 1. Lithium aluminum hydride (LAH) 2. MnO₂ or TEMPO-based oxidants | 2-Amino-5-bromobenzaldehyde | Two-step reduction and oxidation sequence with high overall yield (e.g., 89-91% for oxidation). | orgsyn.org |

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges focused on cost, safety, efficiency, and environmental impact. For a multi-step synthesis like that required for 4-Amino-5-bromo-2-chloro-benzaldehyde, process optimization is critical for commercial viability. Key considerations include the selection of reagents, simplification of reaction and purification steps, and ensuring process safety.

A primary area for optimization is the choice of oxidizing and reducing agents. Classic laboratory methods, such as oxidations using chromium-based reagents (e.g., Pyridinium chlorochromate, PCC), are avoided on an industrial scale due to the high toxicity and environmental hazards associated with heavy metals. Modern industrial processes favor greener, safer, and more cost-effective alternatives. For the oxidation of a precursor benzyl alcohol to the final aldehyde, methods using manganese dioxide (MnO₂) or catalytic systems like NaClO/TEMPO are preferred. chemicalbook.com The NaClO/TEMPO system is particularly advantageous as it avoids heavy metals, reduces energy consumption by operating at mild temperatures (0-10°C), and offers high yields.

Process simplification is another crucial goal. Combining multiple transformations into a single "one-pot" procedure, or minimizing intermediate work-up and purification steps, can significantly reduce solvent waste, production time, and cost. The synthesis of 2-amino-3,5-dibromobenzaldehyde, where the crude mixture from the initial reduction is cooled and used directly in the subsequent bromination step without isolation, is a prime example of such efficiency. google.com Similarly, developing purification methods that rely on direct crystallization or extraction rather than column chromatography is essential for large-scale production.

Managing reaction conditions, especially for highly exothermic or hazardous reactions like diazotization, is a critical safety and quality control measure on an industrial scale. orgsyn.org The use of robust and recyclable solvent systems, such as ionic liquids, is also an area of active research to improve the environmental footprint and economics of chemical manufacturing. google.compatsnap.com

The following table compares different oxidation methods for converting a precursor alcohol to an aldehyde, highlighting aspects relevant to industrial optimization.

| Reaction Step | Method/Reagent | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Oxidation of Benzyl Alcohol to Benzaldehyde | Chromium Reagents (PCC, PDC) | Effective in the lab. | Toxic heavy metal waste, high cost, environmental hazard. Not suitable for industrial scale. | [N/A] |

| Manganese Dioxide (MnO₂) | Relatively inexpensive, effective for activated alcohols (e.g., aminobenzyl alcohols). | Requires stoichiometric amounts, generates solid waste. | chemicalbook.comprepchem.com | |

| NaClO / TEMPO (catalyst) | Environmentally friendly (avoids heavy metals), high yield, mild reaction conditions (0-10°C), catalytic. | Requires careful control of reaction parameters. | [N/A] | |

| Formylation of Anilines | Vilsmeier-Haack (POCl₃/DMF) | Widely used and effective. | Uses highly toxic and corrosive POCl₃, produces significant waste. | google.com |

| BTC in Ionic Liquid | Avoids toxic POCl₃, ionic liquid can be recycled. | Higher initial cost of reagents (BTC, ionic liquid). | google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Bromo 2 Chloro Benzaldehyde

Transformations Involving the Aldehyde Functional Group of 4-Amino-5-bromo-2-chloro-benzaldehyde

The aldehyde group is a key center of reactivity in the molecule, readily participating in a variety of transformations typical of aromatic aldehydes.

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. A prominent class of reactions is condensation with primary amines to form imines, commonly known as Schiff bases. internationaljournalcorner.comnih.gov This reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the azomethine group. internationaljournalcorner.com The formation of Schiff bases is often catalyzed by a few drops of acid and proceeds by refluxing the aldehyde and amine in a suitable solvent like ethanol. nih.govresearchgate.netijmcmed.org

Similarly, condensation reactions can be employed to construct more complex heterocyclic systems. For instance, substituted o-phenylenediamines can react with benzaldehydes to form benzimidazoles, a reaction that involves the formation of an imine intermediate which then undergoes intramolecular cyclization. wikipedia.org

Table 1: Examples of Condensation Reactions with Aldehydes

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde | Primary Amine | Schiff Base (Imine) | internationaljournalcorner.comresearchgate.net |

| Substituted Benzaldehyde (B42025) | o-Phenylenediamine | Benzimidazole | wikipedia.org |

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation. While specific studies on 4-Amino-5-bromo-2-chloro-benzaldehyde are not detailed, methods for oxidizing related substituted benzaldehydes are well-established. Conversely, the synthesis of aromatic aldehydes often involves the controlled oxidation of primary benzyl (B1604629) alcohols. orgsyn.org Modern catalytic systems, such as those employing copper(I)/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), are highly efficient for the aerobic oxidation of benzylic alcohols to aldehydes under mild, base-free conditions. orgsyn.orgresearchgate.net This indicates that the aldehyde in the title compound is the result of an oxidation process and could be further oxidized to a carboxylic acid using stronger oxidizing agents.

Reduction: The aldehyde can be reduced to the corresponding 4-amino-5-bromo-2-chlorobenzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. orgsyn.org For example, in a related synthesis, 2-amino-5-bromobenzoic acid was reduced to 2-amino-5-bromobenzyl alcohol using LiAlH₄ in dry tetrahydrofuran (B95107) (THF). orgsyn.org This demonstrates a reliable pathway for the reduction of the carbonyl moiety without affecting the other aromatic substituents.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Inferred from general chemical principles |

Reactivity of Aromatic Substituents (Amino, Bromo, Chloro Groups) in 4-Amino-5-bromo-2-chloro-benzaldehyde

The substituents on the benzene (B151609) ring—amino, bromo, and chloro—provide additional sites for chemical modification, significantly expanding the synthetic utility of the molecule. orgsyn.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups (EWGs). masterorganicchemistry.com In 4-Amino-5-bromo-2-chloro-benzaldehyde, the aldehyde group acts as a powerful EWG, activating the ring towards nucleophilic attack. Both the chlorine and bromine atoms can serve as leaving groups.

The regioselectivity of NAS reactions is often directed by the position of the activating group. The chlorine atom at the C-2 position is ortho to the activating aldehyde group, making it a probable site for substitution. nih.gov Studies on related systems, such as 2,4-dichloroquinazolines, have shown that nucleophilic substitution occurs preferentially at the C-4 position, which is activated by the ring nitrogen. nih.gov In the synthesis of 4-Amino-5-bromo-2-chloropyrimidine (B1273702) from 5-bromo-2,4-dichloropyrimidine, ammonia (B1221849) selectively displaces the chlorine at the C-4 position, further illustrating the principle of regioselective NAS. guidechem.com For the title compound, a nucleophile would likely attack the positions ortho and para to the strongly activating aldehyde group, favoring displacement of the C-2 chlorine.

The chloro and bromo substituents are excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov

C-C Coupling: Reactions like the Suzuki-Miyaura (using organoboranes) and Stille (using organostannanes) couplings are powerful methods for forming C-C bonds. nih.govresearchgate.net These reactions typically employ a palladium catalyst. In dihalogenated systems, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. Therefore, in 4-Amino-5-bromo-2-chloro-benzaldehyde, cross-coupling would be expected to occur selectively at the more reactive C-Br bond at the C-5 position. researchgate.net

C-N Coupling: The formation of C-N bonds can be achieved via reactions such as the Buchwald-Hartwig amination or Ullmann condensation. Copper-catalyzed N-arylation of aminobenzimidazoles with aryl boronic acids has been demonstrated as an effective method for creating C-N bonds under relatively mild conditions. mdpi.com This suggests that the halogen atoms on 4-Amino-5-bromo-2-chloro-benzaldehyde could be substituted by various nitrogen nucleophiles through similar catalyzed pathways.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Leaving Group Priority | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | C-C | Br > Cl | nih.govresearchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C | Br > Cl | researchgate.net |

| Buchwald-Hartwig | Amine | Pd-based catalyst with phosphine (B1218219) ligand | C-N | Br > Cl | Inferred from general principles |

The primary amino group at the C-4 position is itself a reactive nucleophile and can undergo various functionalization reactions.

Schiff Base Formation: While the aldehyde group of the title compound can react with other amines (as discussed in 3.1.1), the amino group of 4-Amino-5-bromo-2-chloro-benzaldehyde can also react with other carbonyl compounds (aldehydes or ketones) to form different Schiff bases. internationaljournalcorner.comresearchgate.net This reaction involves the nucleophilic amino group attacking an external carbonyl compound, leading to a new imine product where the original molecule is attached via its nitrogen atom. internationaljournalcorner.comijmcmed.org

N-Arylation/N-Alkylation: The amino group can be functionalized through N-arylation or N-alkylation reactions. For example, copper-catalyzed N-arylation using boronic acids provides a direct route to form a C-N bond at the amino group. mdpi.com This reaction typically proceeds in the presence of a base like triethylamine (B128534) (Et₃N) or tetramethylethylenediamine (TMEDA) under aerobic conditions. mdpi.com

Elucidation of Reaction Mechanisms and Intermediates in 4-Amino-5-bromo-2-chloro-benzaldehyde Chemistry

Detailed mechanistic studies specifically focused on 4-Amino-5-bromo-2-chloro-benzaldehyde are not extensively documented in publicly available literature. However, by examining research on structurally analogous substituted benzaldehydes and anilines, its reactive behavior can be inferred. The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the primary amino group, and the substituted aromatic ring.

The aldehyde group is a primary site for nucleophilic addition, the amino group can undergo diazotization or act as a nucleophile, and the halogenated benzene ring is susceptible to electrophilic substitution, though the existing substituents heavily influence the position and feasibility of such reactions.

Reactions Involving the Aldehyde Group

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack. A common reaction for benzaldehydes is the formation of a Schiff base (an imine) upon reaction with a primary amine. For instance, studies on similar molecules like 5-Bromo-2-Hydroxybenzaldehyde show it reacts with aniline (B41778) to form Schiff's bases. nih.gov This reaction typically proceeds via a two-step mechanism involving the formation of a hemiaminal intermediate.

Mechanism: Schiff Base Formation

Nucleophilic Attack: The nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine or hemiaminal intermediate.

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation: A water molecule or another base removes a proton from the nitrogen atom, resulting in the final imine product.

Another characteristic reaction of benzaldehydes is their behavior in condensation reactions. For example, the reaction of 4-chlorobenzaldehyde (B46862) with 2-aminothiophenol (B119425) to synthesize benzothiazoles proceeds through the initial formation of a Schiff base intermediate, which then undergoes cyclization. researchgate.net

Reactions Involving the Amino Group

The primary amino group on the benzene ring is a versatile functional group. It can be readily converted into a diazonium salt, which is a valuable intermediate for introducing a wide range of other functional groups. The synthesis of 4-Bromo-2-chlorobenzonitrile from 4-amino-2-chlorobenzonitrile (B1265742) provides a clear parallel. chemicalbook.com The process involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by a Sandmeyer reaction using a copper(I) salt (e.g., CuBr) to introduce the desired substituent. chemicalbook.com

Mechanism: Diazotization and Sandmeyer Reaction

Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HONO).

Formation of Nitrosonium Ion: Nitrous acid is protonated and loses water to form the nitrosonium ion (NO⁺), the active electrophile.

Nucleophilic Attack: The amino group attacks the nitrosonium ion.

Deprotonation and Tautomerization: A series of proton transfer and tautomerization steps lead to the formation of a diazohydroxide.

Formation of Diazonium Ion: The diazohydroxide is protonated and eliminates water to yield the stable aryldiazonium ion.

Sandmeyer Reaction: The diazonium salt solution is then treated with a copper(I) halide (e.g., CuBr), which facilitates the replacement of the diazonium group with the halide via a radical mechanism or an organocopper intermediate.

The following table outlines the expected intermediates in these key reaction pathways.

| Reaction Type | Starting Material | Key Intermediate(s) | Final Product Type |

| Schiff Base Formation | 4-Amino-5-bromo-2-chloro-benzaldehyde + Primary Amine (R-NH₂) | Hemiaminal (Carbinolamine) | Imine (Schiff Base) |

| Diazotization | 4-Amino-5-bromo-2-chloro-benzaldehyde + NaNO₂/HCl | Diazonium Salt | Varies (e.g., Halide, CN, OH) |

| Benzothiazole Synthesis | 4-Amino-5-bromo-2-chloro-benzaldehyde + 2-Aminothiophenol | Imine Intermediate, Benzothiazoline | 2-Arylbenzothiazole |

Reactivity of the Aromatic Ring

The aromatic ring itself, substituted with an activating amino group and deactivating halogen atoms, can participate in reactions. However, the reactivity is complex. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In 4-Amino-5-bromo-2-chloro-benzaldehyde, the position ortho to the amino group (position 3) is sterically hindered by the adjacent chloro group. The other ortho position is occupied by the bromo group. The para position is occupied by the aldehyde. Therefore, further electrophilic substitution on the ring is generally difficult.

Investigations into related compounds, such as the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) from 5-bromo-2-chlorobenzoic acid, demonstrate the utility of the halogenated benzene ring in Friedel-Crafts acylation reactions. google.com In that patented process, the benzoic acid is first converted to a more reactive acyl chloride intermediate (5-bromo-2-chlorobenzoyl chloride) before reacting with phenetole. google.com This highlights a pathway where the aldehyde group of 4-Amino-5-bromo-2-chloro-benzaldehyde could first be oxidized to a carboxylic acid to enable similar transformations.

Derivatization Strategies and Analogue Synthesis Based on 4 Amino 5 Bromo 2 Chloro Benzaldehyde

General Synthesis of Schiff Bases and Related Imine/Hydrazone Derivatives

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.egnih.gov For an aminobenzaldehyde, the reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) group. ekb.eg The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out in a suitable solvent like ethanol. nih.govijmcmed.org

Similarly, hydrazones are formed by reacting an aldehyde with a hydrazine or a hydrazide in a solvent like ethanol or methanol. nih.govmdpi.com This condensation reaction is a standard method for creating derivatives with a C=N-N linkage. nih.gov

Table 1: Generalized Reaction for Schiff Base/Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Class | General Conditions |

|---|---|---|---|

| Substituted Aminobenzaldehyde | Primary Amine (R-NH₂) | Schiff Base | Ethanol, Acid catalyst (e.g., Acetic Acid), Reflux |

General Construction of Complex Heterocyclic Systems

Substituted 2-aminobenzaldehydes are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems. The amino and aldehyde functionalities can participate in cyclization reactions with a variety of reagents.

The synthesis of quinazolines from 2-aminobenzaldehydes is a well-known process in heterocyclic chemistry. organic-chemistry.org One common method is the Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde with a compound containing a reactive methylene group adjacent to a carbonyl. clockss.org Other methods include reactions with amines, amides, or nitriles under various catalytic conditions (e.g., iodine, cobalt, or ruthenium catalysis) to facilitate dehydrogenative cyclization. organic-chemistry.org

Pyrimidinone rings can be constructed through multi-component reactions. For instance, an aldehyde can react with a β-dicarbonyl compound (or its equivalent) and a nitrogen source like urea or thiourea, often under microwave irradiation. nih.gov Another approach involves the reaction of an aldehyde, malononitrile, and a source like benzamidine hydrochloride, which can be catalyzed by nanoparticles under solvent-free conditions to yield pyrimidine derivatives. growingscience.com

The versatile reactivity of the aminobenzaldehyde moiety allows for its use in synthesizing other heterocycles. Depending on the reaction partner, ring systems such as benzodiazepines (e.g., by reaction with amino acids) or other fused N-heterocycles could potentially be formed through intramolecular cyclization pathways. clockss.org

Design and Synthesis of Substituted Analogues with Modified Halogenation Patterns

The synthesis of analogues with modified halogenation patterns would typically involve starting from a different commercially available precursor or employing specific halogenation or dehalogenation reactions on an existing intermediate. For example, introducing a fluorine atom often requires specialized fluorinating agents, while replacing a bromine atom might be achieved through metal-catalyzed cross-coupling reactions. frontiersin.org The synthesis of analogues of halogenated N-phenylbenzamides has been reported, demonstrating that modification of halogen substituents is a common strategy in medicinal chemistry to optimize biological activity. nih.gov However, specific protocols for modifying the halogen pattern of 4-Amino-5-bromo-2-chloro-benzaldehyde are not available in the searched literature.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino 5 Bromo 2 Chloro Benzaldehyde

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing critical insights into the molecular framework of 4-Amino-5-bromo-2-chloro-benzaldehyde.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For 4-Amino-5-bromo-2-chloro-benzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the amino group. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region, around 9.5-10.5 ppm, due to the electron-withdrawing nature of the carbonyl group. The aromatic protons will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the electronic effects of the amino, bromo, and chloro substituents. The protons of the amino group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-¹³C NMR spectroscopy offers complementary information by detailing the carbon skeleton of the molecule. Each unique carbon atom in 4-Amino-5-bromo-2-chloro-benzaldehyde will produce a distinct signal. The carbonyl carbon of the aldehyde group is characteristically observed far downfield, typically between 185 and 200 ppm. The aromatic carbons will have signals in the approximate range of 110-160 ppm, with the carbons directly attached to the electron-withdrawing halogen and electron-donating amino groups showing predictable shifts. For instance, the carbon attached to the amino group would be shifted upfield compared to a standard benzene (B151609) ring, while those bonded to the halogens would be shifted downfield.

Interactive Data Table: Predicted NMR Data for 4-Amino-5-bromo-2-chloro-benzaldehyde

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehydic Proton | ¹H NMR | 9.5 - 10.5 | Singlet | Downfield due to deshielding by the carbonyl group. |

| Aromatic Protons | ¹H NMR | 6.0 - 8.0 | Doublets, Singlets | Specific shifts and coupling depend on substitution pattern. |

| Amino Protons | ¹H NMR | Variable | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

| Carbonyl Carbon | ¹³C NMR | 185 - 200 | N/A | Characteristic downfield shift for an aldehyde. |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | N/A | Shifts are influenced by the electronic nature of substituents. |

Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 4-Amino-5-bromo-2-chloro-benzaldehyde, COSY would help in assigning the connectivity between the aromatic protons, confirming their relative positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for assigning the chemical shifts of the protonated aromatic carbons.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum of 4-Amino-5-bromo-2-chloro-benzaldehyde would display characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is typically a sharp peak around 2700-2900 cm⁻¹. The strong C=O stretching vibration of the aldehyde is a prominent feature, usually found in the range of 1680-1715 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give strong Raman signals. This technique can be particularly useful for observing the vibrations of the carbon-halogen bonds.

Interactive Data Table: Characteristic Vibrational Frequencies for 4-Amino-5-bromo-2-chloro-benzaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | FT-IR |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | FT-IR |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Chloro (-Cl) | C-Cl Stretch | Below 800 | FT-IR, Raman |

| Bromo (-Br) | C-Br Stretch | Below 700 | FT-IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula for 4-Amino-5-bromo-2-chloro-benzaldehyde is C₇H₅BrClNO. nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a complex isotopic cluster for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive indicator of the presence of one bromine and one chlorine atom. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom. The presence of the amino and halogen substituents will also influence the fragmentation pattern, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination (if applicable to relevant derivatives)

While obtaining a suitable single crystal of 4-Amino-5-bromo-2-chloro-benzaldehyde itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of its molecular structure in the solid state. researchgate.net This technique determines the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. researchgate.net

Computational and Theoretical Investigations of 4 Amino 5 Bromo 2 Chloro Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published DFT studies were found for 4-Amino-5-bromo-2-chloro-benzaldehyde.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Specific HOMO-LUMO energy values and analyses of the frontier molecular orbitals for this compound are not available in existing literature.

Molecular Electrostatic Potential (MEP) and Charge Distribution

A molecular electrostatic potential map and detailed charge distribution analysis for 4-Amino-5-bromo-2-chloro-benzaldehyde have not been reported.

Conformational Analysis and Stability

There are no available studies on the conformational analysis or relative stability of different conformers of 4-Amino-5-bromo-2-chloro-benzaldehyde.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

No research detailing the prediction of spectroscopic parameters (such as IR, Raman, or NMR spectra) through quantum chemical calculations for this specific molecule could be located.

Reaction Pathway Modeling and Transition State Analysis

Modeling of reaction pathways and analysis of transition states involving 4-Amino-5-bromo-2-chloro-benzaldehyde are not present in the available scientific literature.

Studies on Non-Linear Optical (NLO) Properties and Related Molecular Properties

There are no published studies investigating the non-linear optical (NLO) properties of 4-Amino-5-bromo-2-chloro-benzaldehyde.

Role of 4 Amino 5 Bromo 2 Chloro Benzaldehyde As a Strategic Synthon in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates and Scaffolds

The multifunctionality of 4-Amino-5-bromo-2-chloro-benzaldehyde makes it a theoretically attractive starting material for the synthesis of various pharmaceutical intermediates and core molecular structures, known as scaffolds.

Synthesis of Key Intermediates for Compounds such as Dapagliflozin

Currently, there is no direct published evidence linking 4-Amino-5-bromo-2-chloro-benzaldehyde as a starting material for the synthesis of Dapagliflozin. The established synthesis routes for this SGLT2 inhibitor typically utilize different key intermediates, such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane. However, the structural elements of 4-Amino-5-bromo-2-chloro-benzaldehyde bear a resemblance to the phenyl rings present in Dapagliflozin, making it a speculative, alternative precursor. A hypothetical synthetic route would require significant functional group transformations, including the diazotization of the amino group to introduce other functionalities and a coupling reaction at the bromine-substituted position.

Precursor for Other Drug Scaffolds (e.g., Prostaglandin (B15479496) Analogues, Benzylamine (B48309) Derivatives)

The chemical handles on 4-Amino-5-bromo-2-chloro-benzaldehyde offer theoretical pathways to diverse drug scaffolds.

Benzylamine Derivatives: The aldehyde functional group is a direct precursor to benzylamines via reductive amination. By reacting the aldehyde with various primary or secondary amines in the presence of a reducing agent, a wide array of substituted benzylamine derivatives could be synthesized. These structures are common in many pharmacologically active compounds.

Prostaglandin Analogues: While a more complex transformation, the aldehyde could, in principle, serve as a foundational piece for building the side chains of prostaglandin analogues. This would likely involve a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to elongate the carbon chain at the aldehyde position. The other substituents on the aromatic ring could be modified to mimic the core structure of certain prostaglandins.

Application in Agrochemical and Material Science Synthesis

The development of novel agrochemicals and materials often relies on building blocks with unique electronic and structural properties. The combination of halogen and amine substituents in 4-Amino-5-bromo-2-chloro-benzaldehyde makes it an interesting candidate for these fields, although specific research is not yet available. The presence of bromine and chlorine atoms can enhance the biological activity in pesticide development, while the amino and aldehyde groups provide sites for polymerization or incorporation into larger functional materials.

Chemo- and Regioselective Transformations for Advanced Materials

The distinct functional groups of 4-Amino-5-bromo-2-chloro-benzaldehyde—aldehyde, amine, bromine, and chlorine—are positioned at specific locations on the aromatic ring. This arrangement allows for the possibility of chemo- and regioselective reactions, where a specific functional group is targeted while leaving the others intact. Such selective transformations are crucial in the synthesis of advanced materials with precisely controlled architectures. For instance, the aldehyde could be selectively protected, allowing for modifications at the amino or halogen sites, followed by deprotection and further reaction at the aldehyde. This controlled, stepwise approach is fundamental to creating complex, functional molecules for material science applications.

Q & A

Basic Questions

Q. What are the key safety protocols for handling 4-Amino-5-bromo-2-chloro-benzaldehyde in a laboratory setting?

- Methodological Answer :

- Eye Exposure : Immediately flush with flowing water for 10–15 minutes and consult an ophthalmologist.

- Skin Contact : Wash thoroughly with soap and water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention.

- General Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Store in a cool, dry, ventilated area away from incompatible reagents .

Q. Which spectroscopic techniques are most effective for characterizing 4-Amino-5-bromo-2-chloro-benzaldehyde?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, amino group resonance).

- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm) and N-H stretches (~3300 cm).

- Mass Spectrometry : Confirm molecular weight (CHBrClNO; theoretical MW: 248.48 g/mol) and fragmentation patterns.

- Elemental Analysis : Validate purity and stoichiometry .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer :

- Solvent Selection : Use ethanol, DMSO, or ethyl acetate based on solubility data for similar halogenated benzaldehydes.

- Conditions : Slow cooling from a saturated solution; avoid high temperatures to prevent decomposition. Filter under vacuum and dry in a desiccator .

Advanced Research Questions

Q. How can regioselective functionalization be achieved on the benzaldehyde ring for derivatization?

- Methodological Answer :

- Directing Effects : The amino group (-NH) activates the para and ortho positions, while bromo and chloro substituents deactivate meta positions. Use electrophilic substitution (e.g., nitration) at the amino-directed site.

- Protection Strategies : Temporarily protect the aldehyde group (e.g., acetal formation) to avoid unwanted side reactions during functionalization .

Q. What are the common side reactions during nucleophilic substitution involving the bromo or chloro groups?

- Methodological Answer :

- Elimination vs. Substitution : High temperatures or polar aprotic solvents (e.g., DMF) favor elimination. Use milder conditions (e.g., THF, 60°C) and catalysts (e.g., CuI for Ullmann coupling).

- Competing Reactivity : The aldehyde group may undergo aldol condensation; protect it before substitution .

Q. How does the electronic interplay between substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromo group is more reactive than chloro in Pd-catalyzed reactions. Use Pd(PPh) and optimize base (e.g., NaCO) for selective aryl-boron bond formation.

- Electronic Effects : The electron-donating amino group increases ring electron density, enhancing oxidative addition at the bromo site .

Q. How can contradictory literature data on biological activity of derivatives be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).

- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting results.

- Meta-Analysis : Compare structural analogs (e.g., 2-Amino-5-bromo-4-chlorobenzamide) to identify trends in substituent effects on activity .

Data Contradiction Analysis

Q. Why do reported melting points for derivatives vary across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.